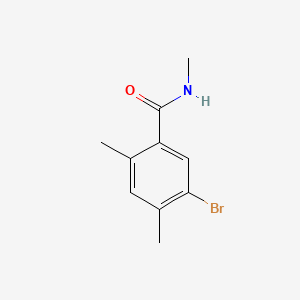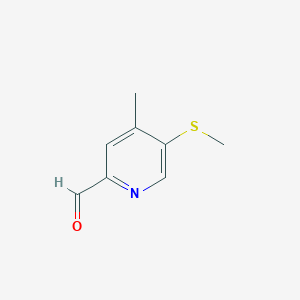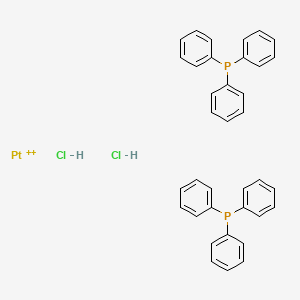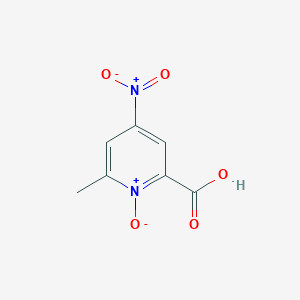
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide: is an organic compound that features a benzimidazole ring, a phenylcyclopentyl group, and a formamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Phenylcyclopentyl Group: The phenylcyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopentylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Formamide Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the benzimidazole ring or the phenyl group.
Reduction: Reduction reactions may target the formamide group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the benzimidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Products may include benzimidazole derivatives with oxidized functional groups.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted benzimidazole or phenyl derivatives can be formed.
科学研究应用
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.
作用机制
The mechanism of action of N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Materials Science: Its electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity, luminescence, or other properties.
相似化合物的比较
Similar Compounds
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclohexyl)formamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopropyl)formamide: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide is unique due to the specific combination of the benzimidazole ring, phenylcyclopentyl group, and formamide functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C19H19N3O |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide |
InChI |
InChI=1S/C19H19N3O/c23-14-22(18-20-16-10-4-5-11-17(16)21-18)19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2,(H,20,21) |
InChI 键 |
IPSKREFXMHAFQK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C2=CC=CC=C2)N(C=O)C3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


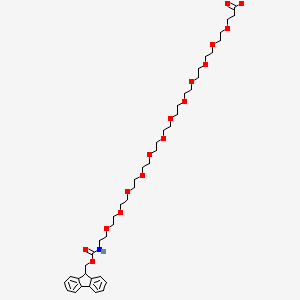


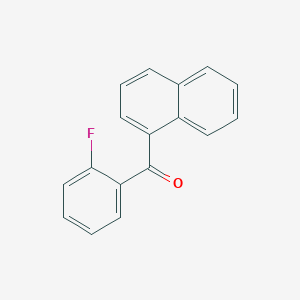
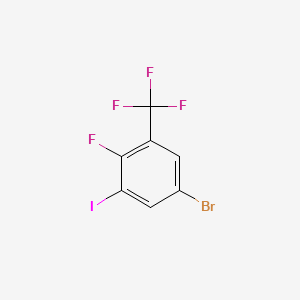

![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
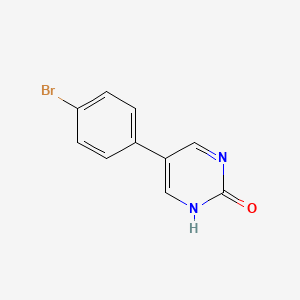
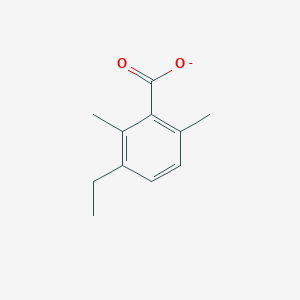
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
